molecular formula C16H21N5O B11987491 N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987491
M. Wt: 299.37 g/mol
InChI Key: GPEOSYGGLVTOJB-VCHYOVAHSA-N
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Description

N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an aminophenyl group, and a tert-butyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-aminobenzaldehyde with 3-tert-butyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-5-tert-butyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H21N5O/c1-10(11-5-7-12(17)8-6-11)18-21-15(22)13-9-14(20-19-13)16(2,3)4/h5-9H,17H2,1-4H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

GPEOSYGGLVTOJB-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=C(C=C2)N

Origin of Product

United States

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